molecular formula C19H20N4O3S B12009570 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12009570
M. Wt: 384.5 g/mol
InChI Key: SVPKELHGQCRBBX-RGVLZGJSSA-N
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Description

5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O3S
  • CAS Number : 9560095

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial agent , antiproliferative agent , and inhibitor of key enzymes involved in various diseases.

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment. Studies indicate that similar triazole derivatives exhibit significant inhibitory activity against AChE with IC50 values in the nanomolar range .
  • Antimicrobial Activity : The hydrosulfide moiety enhances the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy against various pathogens .
  • Antiproliferative Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting tubulin dynamics, leading to cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition leading to increased acetylcholine levels
AntimicrobialDisruption of microbial cell membranes
AntiproliferativeInduction of apoptosis via tubulin inhibition

Detailed Research Findings

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound exhibited competitive inhibition against AChE. The most potent analogs achieved IC50 values significantly lower than standard drugs like donepezil, suggesting a strong potential for treating Alzheimer's disease .
  • Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, including MRSA. Results indicated that it displayed significant antibacterial activity, comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Properties : In vitro studies showed that the compound could inhibit cancer cell proliferation by targeting microtubule dynamics. It led to G2/M phase arrest and subsequent apoptosis in various cancer cell lines .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-12-5-7-13(8-6-12)18-21-22-19(27)23(18)20-11-14-9-16(25-3)17(26-4)10-15(14)24-2/h5-11H,1-4H3,(H,22,27)/b20-11+

InChI Key

SVPKELHGQCRBBX-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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